Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are essential synthetic fragments used in drug design and are present in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method includes the use of (S or R)-ethyl piperidine-3-carboxylate as a starting material for chiral optimization . The reaction conditions often involve hydrogenation, cyclization, and amination processes .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of cost-effective methods to ensure high yield and purity. The development of fast and efficient synthetic routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Methyl 1-hydroxyindole-3-carboxylate: Another piperidine derivative with distinct chemical properties.
Uniqueness: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
InChI Key |
JGYSVWGSHLDAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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